molecular formula C13H15N3O4 B7764637 propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine

propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine

Cat. No.: B7764637
M. Wt: 277.28 g/mol
InChI Key: XZOOUZXITCHORF-UHFFFAOYSA-N
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Description

propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine is a compound listed in various chemical databases It is known for its unique properties and applications in scientific research and industry

Preparation Methods

Chemical Reactions Analysis

propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

Scientific Research Applications

propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in biological assays and experiments to study cellular processes and molecular interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Properties

IUPAC Name

propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.C3H4O4/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;4-2(5)1-3(6)7/h1-7H,8,11H2;1H2,(H,4,5)(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOOUZXITCHORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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